
Methyl 3-amino-4-(azepan-1-yl)benzoate
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Overview
Description
Methyl 3-amino-4-(azepan-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an amino group, an azepane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(azepan-1-yl)benzoate typically involves the reaction of 3-amino-4-(azepan-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Materials: 3-amino-4-(azepan-1-yl)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(azepan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 3-amino-4-(azepan-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(azepan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-(piperidin-1-yl)benzoate
- Methyl 3-amino-4-(morpholin-1-yl)benzoate
Uniqueness
Methyl 3-amino-4-(azepan-1-yl)benzoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-amino-4-(azepan-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with an amino group and an azepane ring, contributing to its unique pharmacological properties. The molecular formula is C14H18N2O2, with a molecular weight of approximately 250.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This is similar to other compounds that mimic substrates or bind to enzyme sites, thereby blocking enzymatic activity.
- Receptor Modulation : The azepane ring may facilitate interactions with hydrophobic regions of receptors or proteins, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have significant antimicrobial effects, potentially acting against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including histone deacetylase inhibition.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated promising results against multi-drug resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study: Anticancer Activity
In vitro studies revealed that this compound significantly reduced the viability of several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression, suggesting its role as a potential anticancer therapeutic.
Properties
IUPAC Name |
methyl 3-amino-4-(azepan-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)11-6-7-13(12(15)10-11)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWQTDDIBCHGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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